N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a complex organic compound with a unique structure that combines a quinoline ring with a cyclopropane moiety and an ethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the cyclopropanecarbonyl chloride, which is reacted with a suitable amine to form the cyclopropanecarbonyl amide. This intermediate is then subjected to further reactions to introduce the quinoline and ethoxybenzamide groups.
Cyclopropanecarbonyl Chloride Preparation: Cyclopropanecarbonyl chloride can be synthesized from cyclopropanecarboxylic acid using reagents such as oxalyl chloride or thionyl chloride under controlled conditions
Formation of Cyclopropanecarbonyl Amide: The cyclopropanecarbonyl chloride is reacted with an amine to form the corresponding amide.
Introduction of Quinoline and Ethoxybenzamide Groups: The cyclopropanecarbonyl amide is then reacted with appropriate reagents to introduce the quinoline and ethoxybenzamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Electrophiles such as alkyl halides, nucleophiles such as amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide can be compared with other similar compounds, such as:
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide: Similar structure but with different substitution patterns on the quinoline ring.
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide: Similar structure but with a butanamide group instead of an ethoxybenzamide group.
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide: Contains a piperidine ring instead of a quinoline ring.
These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-27-20-8-4-3-7-18(20)21(25)23-17-11-12-19-16(14-17)6-5-13-24(19)22(26)15-9-10-15/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMJTQEYOWGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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